molecular formula C14H8ClF3O B3110563 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride CAS No. 180340-74-3

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride

Cat. No. B3110563
CAS RN: 180340-74-3
M. Wt: 284.66 g/mol
InChI Key: VFDVBQMLLPCXNP-UHFFFAOYSA-N
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Description

4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride is an organic compound that contains a trifluoromethyl group attached to a biphenyl ring. The carbonyl chloride functional group indicates the presence of a carbonyl (C=O) group bonded to a chlorine atom. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals .


Synthesis Analysis

Several synthetic methods exist for introducing trifluoromethyl groups into organic compounds. Notably, trifluoromethyltrimethylsilane (TMSCF3) has been widely used as a nucleophilic trifluoromethylating agent. Activation of TMSCF3 by fluoride allows nucleophilic trifluoromethylation of carbonyl compounds, including ketones and aldehydes . Other reagents, such as sodium trifluoroacetate, have also been employed for trifluoromethylation reactions .


Molecular Structure Analysis

The molecular formula of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride is C14H8ClF3O. Its molecular weight is approximately 288.66 g/mol. The compound consists of a biphenyl core with a trifluoromethyl group attached at the 4’ position and a carbonyl chloride group at the 2 position .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including electrophilic and nucleophilic trifluoromethylation. It may undergo coupling reactions with aryl halides or functionalization via C-H activation. The specific reactions would depend on the reaction conditions and the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization in Chemistry

One of the primary applications of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride is in the synthesis and characterization of new chemical compounds. Karipcin and Arabali (2006) explored the synthesis of ketooximes and their complexes, starting from the reaction of chloroacetyl chloride with biphenyl in the presence of aluminum chloride. This process led to the creation of 4-biphenylhydroximoyl chloride, an intermediate that was further reacted with various amines, forming ketooximes (Karipcin & Arabali, 2006).

Crystal Structure Analysis

Yu et al. (2004) conducted a study on the crystal structure of 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole. They utilized X-ray crystallography to determine the compound's crystallization in the monoclinic space group. This research highlights the application of this compound in understanding molecular structures and interactions (Yu et al., 2004).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O/c15-13(19)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDVBQMLLPCXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a nitrogen purged 3 liter 4-neck flask fitted with a condenser, mechanical stirrer, temperature probe, and connected to a 2M aqueous NaOH scrubber was added toluene (1 L), 4′-trifluoromethyl-biphenyl-2-carboxylic acid (250 g, 0.94 mol, 1 equiv), and DMF (5 mL). 4′-Trifluoromethyl-biphenyl-2-carboxylic acid can be obtained from Aldrich, Milwaukee, Wis. The solution was heated to 60° C. and thionyl chloride (110 mL, 1.5 mol, 1.6 equiv) was added at such a rate as to maintain the temperature below 65° C. The addition was complete after 30 minutes and the reaction was heated to reflux. After 4 hours, the heating was stopped and the reaction was allowed to stir overnight at room temperature. The reaction mixture was concentrated in vacuo and the residue was used in the next step without further purification. The material crystallized to a solid at room temperature.
Quantity
1 L
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250 g
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5 mL
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110 mL
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Synthesis routes and methods II

Procedure details

4′-Trifluoromethyl-biphenyl-2-carboxylic acid (25 g, 94 mmol) was combined with thionyl chloride (35 ml, 470 mmol) and the mixture was heated at reflux. After 2 h, the mixture was concentrated under vacuum to afford 26.5 g of the title product as a light yellow oil.
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25 g
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35 mL
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Synthesis routes and methods III

Procedure details

Alternative A. 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid (133 g), commercially available, thionyl chloride (89 g) and a catalytic amount of N,N-dimethylbenzamide (2.3 g) were combined in toluene (665 mL) at 55-60° C. over 2 hours, and the mixture heated at 80° C. for 1 hour. The excess reagent was removed by atmospheric co-distillation with toluene (600 ml distillate removed), providing a solution of 4′-(trifluoromethyl)[1,1′-biphenyl]-2-carbonyl chloride, which was combined with ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (109 g) from the previous step, ethyl acetate (4660 ml) and N,N-diisopropylethylamine (131 mL) at 18-29° C. The resulting slurry was cooled, filtered and the crude product solids were washed with propan-2-ol (330 mL). The crude product was twice reslurried in a 70/30 mixture of demineralized water and propan-2-ol (2×1500 mL), and the solids were filtered, washed with propan-2-ol (400 mL) and dried, yielding the title compound, ethyl 1-methyl-5-[4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxamido]-1H-indole-2-carboxylate (167 g, 71.8%).
Quantity
133 g
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reactant
Reaction Step One
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89 g
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reactant
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2.3 g
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reactant
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665 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a mixture of 4′-trifluoromethylbiphenyl-2-carboxylic acid (5.06 g), dimethylformamide (catalytic amount) and methylene chloride (30 mL) was added dropwise oxalyl chloride (2.43 mL) under ice-cooling. The mixture was stirred at room temperature for 100 minutes and the solvent was removed by evaporation. After azeotropic distillation with toluene, the residue was dried in vacuo to give the title compound (5.40 g).
Quantity
5.06 g
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reactant
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0 (± 1) mol
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reactant
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30 mL
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2.43 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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